Technical Guide: Physicochemical Profiling of H-DL-Lys-OH·HCl
Technical Guide: Physicochemical Profiling of H-DL-Lys-OH·HCl
The following technical guide details the physicochemical properties, analytical characterization, and experimental handling of H-DL-Lys-OH·HCl (DL-Lysine Monohydrochloride).[1][2][3][4][5]
Technical Guide: Physicochemical Profiling of H-DL-Lys-OH[2]·HCl
Abstract
This guide provides a rigorous examination of DL-Lysine Monohydrochloride , a racemic mixture of the essential amino acid lysine in its hydrochloride salt form.[2][3] Unlike its biologically active enantiomer (L-Lysine), the DL-form serves unique roles as a non-stereospecific crosslinker, a cost-effective buffering agent, and a critical analytical standard for chiral resolution studies.[2][3] This document synthesizes core physicochemical data with self-validating experimental protocols, ensuring reproducibility in drug development and biochemical research.[2][3]
Part 1: Molecular Architecture & Stereochemistry[2][3]
Structural Identity
H-DL-Lys-OH[2]·HCl consists of a 50:50 equimolar mixture of the (S)-enantiomer (L-Lysine) and the (R)-enantiomer (D-Lysine).[2][3] The hydrochloride counterion stabilizes the molecule, significantly enhancing its water solubility and shelf-life compared to the free base.[2]
The Racemic Implication
In biological systems, enzymes are highly stereospecific, typically recognizing only the L-isomer.[2][3] Consequently, DL-Lysine is not a direct substitute for L-Lysine in metabolic pathways or auxotrophic cell culture media.[2] Its primary utility lies in:
-
Synthetic Chemistry: As a starting material where stereochemistry is reset or irrelevant (e.g., total synthesis of non-chiral polymers).[2][3]
-
Analytical Chemistry: As a reference standard to validate chiral separation methods (e.g., HPLC).[2][3]
-
Physical Chemistry: For studying protein stabilization where ionic strength and buffering capacity (pKa) are the primary factors, independent of chirality.[2][3]
Part 2: Physicochemical Parameters[2][3][7][8][9][10]
The following data aggregates validated experimental values. Note the distinction between the racemate properties and the pure enantiomer properties, particularly regarding melting point and optical rotation.[3]
| Parameter | Value / Description | Context/Notes |
| CAS Number | 70-53-1 | Distinct from L-Lysine HCl (657-27-2) |
| Appearance | White crystalline powder | Hygroscopic; store desiccated.[1][2] |
| Melting Point | 263°C - 267°C (Decomposes) | High lattice energy due to ionic salt form.[2][3] |
| Solubility (Water) | > 100 mg/mL (Freely Soluble) | HCl salt dissociates fully in aqueous media.[2][3] |
| Solubility (Ethanol) | Slightly soluble | < 1 mg/mL typically.[2][3] |
| Solubility (Ether) | Insoluble | Useful for precipitation/purification.[2][3] |
| Optical Rotation | Critical Quality Attribute (CQA) for identity. | |
| pKa₁ (α-COOH) | 2.18 | Carboxyl group deprotonation.[2][3] |
| pKa₂ (α-NH₃⁺) | 8.95 | Alpha-amino group deprotonation.[2][3] |
| pKa₃ (ε-NH₃⁺) | 10.53 | Side-chain amino group deprotonation.[2][3] |
| pH (10% Solution) | 5.0 – 6.0 | Acidic due to HCl moiety.[2][3] |
Expert Insight: The pKa values are identical for enantiomers in an achiral environment.[2][3] However, when using DL-Lysine as a buffer component near pH 10.5, ensure your system is not sensitive to the D-isomer, which may inhibit certain stereoselective enzymes present in the matrix.[3]
Part 3: Analytical Characterization & Visualization[2][3]
To distinguish H-DL-Lys-OH[2]·HCl from its pure enantiomers, a multi-modal approach is required. The workflow below illustrates the logical decision tree for validation.
Diagram: Analytical Differentiation Workflow
This diagram outlines the process to confirm the identity of a DL-Lysine sample versus an L-Lysine contaminant.
Figure 1: Decision tree for validating the racemic nature of H-DL-Lys-OH·HCl using Polarimetry and Chiral HPLC.
Part 4: Experimental Protocols
Protocol: Preparation of 100 mM Stock Solution
Purpose: To create a stable, verified stock for biochemical assays. Trustworthiness Factor: Includes a pH check to verify the salt form (HCl) versus free base.[2][3]
Materials:
-
H-DL-Lys-OH[2][10]·HCl (MW: 182.65 g/mol )[1][2][3][4][7][9][10]
-
Milli-Q Water (18.2 MΩ[2]·cm)
-
0.22 µm PES Syringe Filter[2]
-
pH Meter (Calibrated)
Procedure:
-
Weighing: Accurately weigh 1.826 g of H-DL-Lys-OH·HCl.
-
Dissolution: Transfer to a 100 mL volumetric flask. Add approximately 80 mL of Milli-Q water.[2][3]
-
Mixing: Vortex or stir until the white powder is completely dissolved. The solution should be clear and colorless.
-
pH Verification (Self-Check): Measure the pH of the solution.
-
Volume Adjustment: Dilute to the 100 mL mark with water.
-
Sterilization: Filter through a 0.22 µm PES filter into a sterile container.
-
Storage: Store at 4°C for up to 4 weeks.
Protocol: Enantiomeric Separation via Chiral HPLC
Purpose: To quantify the ratio of D- and L- isomers (should be 50:50).
-
Column: Chiralpak CW (Crown Ether based) or equivalent zwitterionic chiral stationary phase.[2][3]
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).[2][3] Note: Low pH ensures the amino group is protonated for interaction with the crown ether.[3]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures can improve resolution).
-
Detection: UV at 210 nm (detects the carboxyl/peptide bond absorption, though weak).[3] Better sensitivity with Refractive Index (RI) or ELSD.[2][3]
-
Expected Output: Two distinct peaks. The integration area ratio must be 1.0 ± 0.05.[2][3]
Part 5: Applications in Drug Development[2][3][13]
While L-Lysine is the bioactive standard, DL-Lysine HCl is utilized strategically:
-
Peptide Library Synthesis: When generating combinatorial peptide libraries, DL-Lysine is used to introduce stereochemical diversity at specific residues, allowing researchers to probe the steric requirements of a receptor binding pocket.[2][3]
-
Polymer Chemistry: Used in the synthesis of Poly-DL-Lysine .[2] Unlike Poly-L-Lysine, which can form specific secondary structures (alpha-helices), Poly-DL-Lysine adopts a random coil conformation.[2][3] This is crucial for coating cell culture plates to enhance cell attachment without inducing specific signaling pathways associated with structured peptides.[2][3]
-
Crosslinking Studies: In glutaraldehyde crosslinking protocols, DL-Lysine HCl serves as a "quencher" to stop the reaction by providing excess amine groups, effectively capping unreacted aldehyde groups.[2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69568, Lysine Hydrochloride.[2][3] Retrieved from [Link][3]
-
Sielc Technologies. HPLC Method for Separation of Lysine Enantiomers.[2][3] Retrieved from [Link][3]
-
ChemIDplus. DL-Lysine monohydrochloride - RN: 70-53-1.[2][7] Retrieved from [Link][3]
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- 4. DL-Lysine monohydrochloride | CAS 70-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. DL-Lysine manufacturers and suppliers in india [chemicalbook.com]
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